molecular formula C7H6F3NO B8756423 (3-Amino-2,5,6-trifluorophenyl)methanol

(3-Amino-2,5,6-trifluorophenyl)methanol

Cat. No. B8756423
M. Wt: 177.12 g/mol
InChI Key: JJICYBNOMYNJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Amino-2,5,6-trifluorophenyl)methanol is a useful research compound. Its molecular formula is C7H6F3NO and its molecular weight is 177.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Amino-2,5,6-trifluorophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-2,5,6-trifluorophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-Amino-2,5,6-trifluorophenyl)methanol

Molecular Formula

C7H6F3NO

Molecular Weight

177.12 g/mol

IUPAC Name

(3-amino-2,5,6-trifluorophenyl)methanol

InChI

InChI=1S/C7H6F3NO/c8-4-1-5(11)7(10)3(2-12)6(4)9/h1,12H,2,11H2

InChI Key

JJICYBNOMYNJLT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)CO)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-Amino-2,5,6-trifluoro benzoic acid (500 mg, 2.6 mmol) in THF (4 mL) was cooled to 0° C. (ice bath). Borane (2.5 eq., 1M in THF) was added dropwise over 20 min. The reaction was allowed to warm slowly to rt and stirred at rt for 18 h. The reaction was quenched by addition of saturated NH4Cl (aq) and extracted with EtOAc. The organic phase was washed with H2O then brine, dried (Na2SO4), filtered and concentrated in vacuo to give (3-amino-2,5,6-trifluorophenyl)methanol as a pale brown solid (425 mg, 92%)
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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